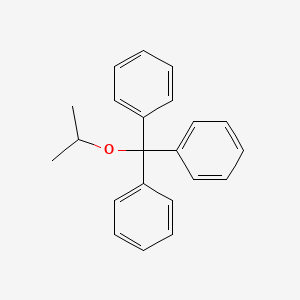

Isopropyl trityl ether

Description

Structure

3D Structure

Properties

CAS No. |

13594-78-0 |

|---|---|

Molecular Formula |

C22H22O |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[diphenyl(propan-2-yloxy)methyl]benzene |

InChI |

InChI=1S/C22H22O/c1-18(2)23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |

InChI Key |

ULDUDESCXUMKQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl Trityl Ether and Analogous Trityl Ethers

Direct Synthetic Routes to Trityl Ethers

The direct formation of trityl ethers from alcohols is a cornerstone of protecting group chemistry. The primary methods involve the reaction of an alcohol with a trityl halide, a process that can be facilitated by various reagents and catalysts.

Nucleophilic Alkylation Approaches utilizing Triphenylmethyl Chloride

The most common method for the synthesis of trityl ethers, including isopropyl trityl ether, is the nucleophilic substitution reaction between an alcohol and triphenylmethyl chloride (trityl chloride). chemicalbook.comchemicalbook.com This reaction typically proceeds through an SN1 mechanism due to the stability of the resulting trityl carbocation. total-synthesis.comnih.gov The reaction is often carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct. total-synthesis.comchemicalbook.com

The general reaction can be represented as:

R-OH + (C₆H₅)₃CCl → R-O-C(C₆H₅)₃ + HCl

The choice of solvent can significantly impact the reaction outcome, with dichloromethane (B109758) and acetonitrile (B52724) often being effective solvents. acs.org

Catalytic Systems in Tritylation Reactions: Role of 4-Dimethylaminopyridine (B28879) (DMAP)

To enhance the rate and efficiency of tritylation, particularly for less reactive or sterically hindered alcohols, catalytic systems are often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of reactions, including esterifications, etherifications, and tritylations. highfine.comacademie-sciences.frwikipedia.orgchemeurope.com

In the context of tritylation, DMAP functions by reacting with triphenylmethyl chloride to form a highly reactive N-tritylpyridinium salt intermediate. orgsyn.org This intermediate is then more susceptible to nucleophilic attack by the alcohol, regenerating the DMAP catalyst in the process. wikipedia.orgorgsyn.org The use of DMAP, often in conjunction with a stoichiometric base like triethylamine, allows for milder reaction conditions and can improve yields. researchgate.netsemanticscholar.org

The catalytic cycle involving DMAP can be summarized as follows:

Activation of Trityl Chloride: DMAP attacks triphenylmethyl chloride to form the N-trityl-4-dimethylaminopyridinium chloride intermediate. orgsyn.org

Nucleophilic Attack: The alcohol attacks the activated trityl group of the intermediate. wikipedia.org

Product Formation and Catalyst Regeneration: The trityl ether is formed, and DMAP is regenerated, along with the formation of a salt from the base and HCl. wikipedia.org

| Reagent/Catalyst | Role in Reaction | Typical Conditions | Advantages |

|---|---|---|---|

| Triphenylmethyl Chloride | Tritylating Agent | Pyridine (solvent and base) | Classical and widely used method. chemicalbook.com |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Catalytic amounts with a base (e.g., triethylamine) in an inert solvent (e.g., CH₂Cl₂) | Accelerates reaction, especially for hindered alcohols; allows for milder conditions. highfine.comwikipedia.org |

Selective Formation of Isopropyl Trityl Ether

The selective introduction of a trityl group onto a specific hydroxyl group within a polyol is a significant challenge in multistep synthesis. The bulky nature of the trityl group is a key factor that enables this selectivity.

Steric Considerations in Selective Protection of Primary Hydroxyl Groups

The large size of the triphenylmethyl group provides significant steric bulk, which is a primary determinant in its reactivity. fiveable.me This steric hindrance allows for the highly selective protection of primary alcohols in the presence of secondary and tertiary alcohols. total-synthesis.commasterorganicchemistry.comvaia.com The less sterically encumbered primary hydroxyl group can more readily approach the reactive center of the tritylating agent, while the more hindered secondary and tertiary alcohols react much more slowly, if at all. vaia.com This principle is widely exploited in carbohydrate and nucleoside chemistry, where selective protection of the primary 5'-hydroxyl group is often required. total-synthesis.comvaia.comrsc.org

For instance, the reaction of a diol containing both a primary and a secondary alcohol with trityl chloride will predominantly yield the primary trityl ether. This selectivity is a cornerstone of protecting group strategy in the synthesis of complex molecules.

Strategies for Chemoselective Tritylation in Multistep Syntheses

In the context of complex molecule synthesis, achieving chemoselectivity—the preferential reaction of one functional group in the presence of others—is paramount. numberanalytics.com For tritylation, this often means protecting a primary alcohol without affecting other sensitive functional groups within the molecule.

Several strategies have been developed to enhance the chemoselectivity of tritylation reactions:

Use of Bulky Protecting Groups: The inherent steric bulk of the trityl group is the primary tool for achieving selectivity for primary over secondary alcohols. rsc.org

Catalytic Methods: The use of specific catalysts can allow for tritylation under mild conditions, preserving other sensitive protecting groups. For example, methods have been developed that are compatible with acid-labile groups like Boc carbamates and base-labile groups like Fmoc carbamates. nih.gov

Reagent Selection: The reactivity of the tritylating agent can be tuned. For instance, dimethoxytrityl (DMT) and monomethoxytrityl (MMT) chlorides are more reactive than trityl chloride, which can be advantageous in certain applications. vaia.com

An example of chemoselective tritylation is the protection of a primary alcohol in a molecule that also contains a silyl (B83357) ether. Under carefully controlled conditions, the primary alcohol can be tritylated without cleaving the silyl ether. nih.gov Similarly, tritylation can be achieved in the presence of ester and amide functionalities. nih.gov

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Steric Hindrance of Alcohol | Primary alcohols are preferentially protected over secondary and tertiary alcohols due to less steric bulk. vaia.com | Selective tritylation of the 5'-hydroxyl group in nucleosides. vaia.com |

| Reaction Conditions | Milder conditions enabled by catalysts like DMAP can prevent side reactions with other functional groups. nih.gov | Tritylation in the presence of acid- or base-labile protecting groups. nih.gov |

| Nature of Tritylating Agent | The reactivity can be modulated by substituents on the phenyl rings (e.g., methoxy (B1213986) groups). vaia.com | Use of DMT-Cl for more facile tritylation compared to Tr-Cl. vaia.com |

Applications of Isopropyl Trityl Ether in Complex Organic Synthesis

Role as a Transient Protecting Group for Hydroxyl Functionalities

Orthogonal Protecting Group Strategies incorporating Trityl Ethers

Modern complex synthesis often requires the protection of multiple functional groups within the same molecule. This necessitates an "orthogonal" strategy, where different classes of protecting groups can be removed selectively without affecting the others. ru.nl Trityl ethers are a cornerstone of such strategies due to their unique cleavage conditions.

An orthogonal system allows chemists to deprotect one functional group while others remain shielded. For instance, a molecule might contain a hydroxyl group protected as a trityl ether and another protected as a tert-butyl ether. The trityl group can be selectively removed with a mild acid, leaving the tert-butyl group intact. peptide.com This strategy can be expanded to include other protecting groups, creating a three-dimensional orthogonal system. For example:

Trityl ethers: Removed with mild acids (e.g., trifluoroacetic acid, TFA). total-synthesis.compeptide.com

tert-Butyl (tBu) ethers/esters: Require stronger acid conditions for removal. peptide.compeptide.com

Allyl ethers: Stable to both acid and base but are selectively removed using palladium(0) catalysts. peptide.com

9-fluorenylmethyloxycarbonyl (Fmoc) group: Base-labile, typically removed with piperidine. ru.nlnih.gov

This compatibility allows for a precisely controlled sequence of reactions, which is essential for building complex molecular architectures. ru.nl

| Protecting Group | Typical Functional Group Protected | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Trityl (Trt) | Hydroxyl, Amine, Thiol | Mild Acid (e.g., TFA) | Fmoc, Allyl, Silyl (B83357) Ethers |

| tert-Butyl (tBu) | Hydroxyl, Carboxyl, Amine Side Chains | Strong Acid (e.g., 95% TFA) | Fmoc, Allyl |

| 9-fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | Trityl, tBu, Allyl |

| Allyl (All) | Hydroxyl, Carboxyl | Palladium(0) Catalyst | Trityl, tBu, Fmoc |

Selective Protection of Primary Alcohols in Polyhydroxylated Compounds

One of the most significant advantages of the trityl group is its steric bulk. The three phenyl rings create significant spatial hindrance, making it highly selective for the protection of primary alcohols over more sterically congested secondary and tertiary alcohols. total-synthesis.comnih.gov In polyhydroxylated compounds like carbohydrates, where multiple hydroxyl groups are present, this selectivity is invaluable. nih.gov By reacting a polyol with trityl chloride, chemists can preferentially form a trityl ether at the least hindered primary hydroxyl position, leaving the secondary hydroxyls available for subsequent reactions. total-synthesis.comnih.gov This regioselectivity is a foundational strategy in carbohydrate chemistry. nih.gov

Utilization in Carbohydrate Chemistry

Carbohydrate chemistry presents a significant challenge due to the presence of multiple, similarly reactive hydroxyl groups on a single sugar molecule. chemistrysteps.com The selective protection and deprotection of these groups are paramount for the synthesis of complex oligosaccharides and glycoconjugates. nih.govresearchgate.net

Trityl ethers have historically been a workhorse in this field. total-synthesis.com Their steric bulk allows for the selective protection of the primary 6-OH group in hexopyranoses, a crucial first step in many synthetic routes. nih.gov Furthermore, the hydrophobic nature of the trityl group can improve the solubility of highly polar carbohydrate building blocks in organic solvents, facilitating subsequent reactions. total-synthesis.com While silyl protecting groups have replaced trityl ethers in some applications, the trityl group remains an important tool, especially when its specific acid lability is required for an orthogonal strategy. total-synthesis.comnih.gov

Application in Nucleoside and Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides is another area where trityl groups are fundamental. In the widely used phosphoramidite method, the 5'-hydroxyl group of the nucleoside monomer must be protected to ensure that chain elongation occurs correctly at the 3'-position. glenresearch.com The 4,4'-dimethoxytrityl (DMT) group, a more acid-labile derivative of trityl, is the standard protecting group for this purpose. total-synthesis.comatdbio.com

The DMT group is stable throughout the coupling cycle but can be cleanly and rapidly removed with a weak acid before the next nucleoside is added. atdbio.com The intense orange color of the released DMT cation also provides a convenient method for monitoring the efficiency of each coupling step in automated solid-phase synthesis. glenresearch.com The hydrophobicity of the trityl group is also exploited in a common purification method known as "Trityl-On" purification, where the desired full-length oligonucleotide retains its 5'-trityl group and is separated from shorter, failed sequences that lack it. yale.edu

Integration in Peptide Synthesis Methodologies

In peptide synthesis, the side chains of certain amino acids contain reactive functional groups that must be protected. For amino acids with hydroxyl groups (Serine, Threonine) or other reactive side chains (Histidine, Cysteine), trityl-based protecting groups are frequently employed. peptide.compeptide.com

In Fmoc-based solid-phase peptide synthesis (SPPS), the side chains are typically protected with acid-labile groups. nih.gov Trityl (Trt) ethers are used to protect the hydroxyl groups of Serine and Threonine. peptide.compeptide.com The trityl group is stable to the basic conditions used to remove the temporary N-terminal Fmoc group but is cleaved during the final deprotection step, typically with a strong trifluoroacetic acid solution. peptide.compeptide.com Trityl protection is also particularly useful for the imidazole side chain of Histidine, as it can help prevent racemization during the reaction. highfine.com

| Amino Acid | Side Chain Functional Group | Common Trityl-Based Protecting Group |

|---|---|---|

| Serine (Ser) | Hydroxyl (-CH₂OH) | Trityl (Trt) |

| Threonine (Thr) | Hydroxyl (-CH(OH)CH₃) | Trityl (Trt) |

| Histidine (His) | Imidazole | Trityl (Trt), 4-Methyltrityl (Mtt) |

| Cysteine (Cys) | Thiol (-SH) | Trityl (Trt) |

| Asparagine (Asn) | Amide (-CONH₂) | Trityl (Trt) |

| Glutamine (Gln) | Amide (-CONH₂) | Trityl (Trt) |

Function as a Synthetic Intermediate in Pharmaceutical and Fine Chemical Production

The strategic use of isopropyl trityl ether and related trityl protecting groups is integral to the synthesis of numerous pharmaceuticals and fine chemicals. For example, in the production of sartan-class drugs, which are used to treat high blood pressure, a trityl group is often used to protect the tetrazole ring during the synthesis. google.com This protection prevents unwanted side reactions, and the trityl group is removed in a later step to yield the final active pharmaceutical ingredient. google.com

Similarly, the synthesis of the antiviral drug Zidovudine (AZT) involves intermediates where isopropyl trityl ether plays a role as a characterized reference material, crucial for quality control in the manufacturing process. veeprho.com The use of trityl protection has also been documented in the synthesis of ketomethylene peptide analogues and the natural product largazole, demonstrating its broad utility in creating complex molecules with therapeutic potential. thieme-connect.comnih.gov

Precursor in Anti-viral Agent Synthesis (e.g., Zidovudine)

In the synthesis of the antiretroviral drug Zidovudine (AZT), a trityl protecting group is instrumental in selectively shielding the 5'-hydroxyl group of the thymidine precursor. While direct use of Isopropyl trityl ether as a starting material is not the common strategy, the principle of trityl protection is central. The synthesis involves the protection of the primary alcohol of a thymidine derivative as a trityl ether. This allows for subsequent chemical transformations at other positions of the molecule without affecting the 5'-hydroxyl group. The final step in the synthesis of Zidovudine involves the deprotection of this trityl group, typically under acidic conditions, to yield the active pharmaceutical ingredient. chemicalbook.comrasayanjournal.co.in The detritylation of the intermediate, 3'-azido-3'-deoxy-5'-O-trityl thymidine, is a critical step in obtaining Zidovudine. rasayanjournal.co.in

Intermediate in Sartan Drug Preparation

The synthesis of sartan-class antihypertensive drugs, such as Losartan and Olmesartan, also relies on the use of a trityl protecting group. In these syntheses, the trityl group is employed to protect the tetrazole ring, a key structural motif in this class of drugs. The protection of the tetrazole nitrogen with a trityl group allows for subsequent coupling reactions to build the complex molecular framework of the sartan molecule. Once the desired carbon skeleton is assembled, the trityl group is removed from the tetrazole ring, often using acidic conditions, to afford the final sartan drug. scispace.commdpi.com For instance, in the synthesis of Losartan, a trityl-protected losartan intermediate is a key precursor that undergoes deprotection in the final stages of the manufacturing process. google.comimanagerpublications.comblogspot.com

Advanced Applications in Polymer Chemistry (e.g., Cleavable Junctions in Block Copolymers)

The acid-labile nature of the trityl ether linkage makes it an attractive component in the design of advanced polymers. Specifically, incorporating a trityl ether moiety into the backbone of a block copolymer can create a "cleavable junction." This allows for the controlled degradation of the polymer chain under specific acidic conditions. This feature is particularly valuable in applications such as drug delivery, where the disassembly of a polymer carrier is desired to release a therapeutic agent at a target site. While the specific use of Isopropyl trityl ether in this context is an area of ongoing research, the principle of using trityl ethers to create stimuli-responsive polymers is a well-established concept in polymer chemistry. The ability to precisely break down a polymer into smaller segments on demand opens up possibilities for the development of "smart" materials with tunable properties.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 13594-78-0 |

| Molecular Formula | C22H22O |

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | (Isopropoxymethanetriyl)tribenzene |

| Synonyms | Isopropyl triphenylmethyl ether |

Note: Detailed physical properties such as melting point, boiling point, and solubility are not widely reported.

Spectroscopic Data

Detailed experimental spectroscopic data for Isopropyl trityl ether is scarce. However, based on the known chemical shifts of similar structures, the following are expected characteristic signals:

¹H NMR:

A multiplet in the aromatic region (approximately 7.2-7.5 ppm) corresponding to the protons of the three phenyl rings of the trityl group.

A septet for the methine proton of the isopropyl group.

A doublet for the methyl protons of the isopropyl group.

¹³C NMR:

Multiple signals in the aromatic region for the carbons of the phenyl rings.

A signal for the quaternary carbon of the trityl group attached to the oxygen.

Signals for the methine and methyl carbons of the isopropyl group.

IR Spectroscopy:

Characteristic C-O ether stretching vibrations.

Aromatic C-H stretching and bending vibrations.

Aliphatic C-H stretching and bending vibrations.

Advanced Spectroscopic and Computational Analyses of Trityl Ether Systems

Structural Elucidation Techniques

Definitive structural assignment and purity assessment of isopropyl trityl ether rely on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information regarding the molecule's atomic connectivity and vibrational characteristics.

NMR spectroscopy is the cornerstone for the structural elucidation of isopropyl trityl ether. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's constitution by mapping its unique proton and carbon environments.

In the ¹H NMR spectrum, the fifteen aromatic protons of the three phenyl rings typically appear as a complex multiplet in the range of δ 7.20–7.50 ppm. The methine proton of the isopropyl group is highly characteristic, appearing as a septet due to coupling with the six adjacent methyl protons. Its chemical shift is typically found around δ 3.55 ppm. These six methyl protons are equivalent and manifest as a sharp doublet near δ 1.15 ppm, coupled to the single methine proton. The integration of these signals (15H : 1H : 6H) provides quantitative confirmation of the structure.

The ¹³C NMR spectrum further corroborates this assignment. The central quaternary carbon of the trityl group (C(Ph)₃) gives a distinct signal around δ 87.5 ppm. The carbons of the phenyl rings produce a set of signals between δ 127.0 and 144.5 ppm, corresponding to the ipso, ortho, meta, and para positions. The methine carbon (CH) of the isopropyl group is observed downfield at approximately δ 71.0 ppm, while the two equivalent methyl carbons (CH₃) resonate upfield at about δ 24.0 ppm.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration / Comment |

|---|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.20 – 7.50 | Multiplet (m) | 15H |

| ¹H | Isopropyl (CH) | 3.55 | Septet (sept) | 1H |

| ¹H | Isopropyl (CH₃) | 1.15 | Doublet (d) | 6H |

| ¹³C | Trityl (C(Ph)₃) | 87.5 | - | Quaternary carbon |

| ¹³C | Aromatic (Ar-C) | 127.0 – 144.5 | - | Multiple signals |

| ¹³C | Isopropyl (CH) | 71.0 | - | Methine carbon |

| ¹³C | Isopropyl (CH₃) | 24.0 | - | Methyl carbons |

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of functional groups. For isopropyl trityl ether, IR and Raman spectra offer complementary data.

The IR spectrum is dominated by absorptions corresponding to the trityl and isopropyl moieties. Strong bands around 3100–3000 cm⁻¹ are assigned to the aromatic C-H stretching vibrations, while intense peaks in the 2980–2870 cm⁻¹ region correspond to the aliphatic C-H stretching of the isopropyl group. The most diagnostic feature for the ether linkage is the strong C-O-C asymmetric stretching vibration, which typically appears in the 1080–1050 cm⁻¹ range. Aromatic C=C ring stretching vibrations are observed as a series of sharp peaks at approximately 1595, 1490, and 1445 cm⁻¹.

Raman spectroscopy complements the IR data, often showing strong signals for symmetric vibrations and non-polar bonds. A particularly prominent feature in the Raman spectrum of trityl-containing compounds is the symmetric "ring breathing" mode of the phenyl groups, which gives a very strong, sharp signal near 1000 cm⁻¹. Other skeletal C-C stretching and deformation modes are also readily observed.

| Frequency (cm⁻¹) | Assignment | Spectroscopy Method | Intensity |

|---|---|---|---|

| 3060 | Aromatic C-H Stretch | IR, Raman | Medium |

| 2975 | Aliphatic C-H Stretch (asymmetric) | IR, Raman | Strong |

| 1595 | Aromatic C=C Ring Stretch | IR, Raman | Medium-Strong |

| 1490 | Aromatic C=C Ring Stretch | IR | Strong |

| 1065 | C-O-C Asymmetric Stretch | IR | Strong |

| 1001 | Aromatic Ring Breathing (symmetric) | Raman | Very Strong |

| 760, 710 | Aromatic C-H Out-of-Plane Bend | IR | Strong |

Mechanistic Probing through Spectroscopic Methods

Beyond static structural analysis, spectroscopy is a powerful tool for probing reaction mechanisms in real-time. The acid-catalyzed cleavage of isopropyl trityl ether into isopropanol (B130326) and a trityl species (triphenylmethanol or the tritylium (B1200429) cation) is a classic example.

In situ NMR or IR spectroscopy can be employed to monitor the reaction progress. For instance, by adding a catalytic amount of a protic or Lewis acid to a solution of isopropyl trityl ether in an NMR tube, one can observe the time-dependent decay of the reactant signals (e.g., the septet at δ 3.55 ppm) and the concomitant growth of product signals. In a non-aqueous solvent, the formation of the intensely colored tritylium cation can be monitored by the appearance of its characteristic downfield-shifted aromatic proton signals. In the presence of water, the final product is triphenylmethanol (B194598), which has its own distinct NMR signature.

Similarly, time-resolved IR spectroscopy can track the reaction by monitoring the decrease in the absorbance of the C-O-C ether stretch (ca. 1065 cm⁻¹) and the emergence of a broad O-H stretching band from the isopropanol and triphenylmethanol products (ca. 3600–3200 cm⁻¹). Such kinetic data are invaluable for determining reaction rates and elucidating the influence of substituents, solvents, and catalysts on the cleavage mechanism.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides molecular-level insights that complement experimental findings. For a sterically congested system like isopropyl trityl ether, theoretical models are crucial for understanding its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used method to model the reaction energy profile of chemical transformations. For the acid-catalyzed hydrolysis of isopropyl trityl ether, DFT calculations can map the entire pathway, from reactants to products.

The process involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (isopropyl trityl ether), intermediates (e.g., a protonated ether), the transition state, and the products (tritylium cation and isopropanol).

Energy Calculation: Determining the relative energies of these species to construct a potential energy surface. The energy difference between the reactant and the transition state yields the activation energy barrier (ΔE‡), a key predictor of reaction rate.

Transition State Analysis: Verifying the transition state structure by frequency analysis, which should reveal a single imaginary frequency corresponding to the bond-breaking/bond-forming process (i.e., the cleavage of the C-O ether bond).

Calculations show that the reaction proceeds via a protonated ether intermediate, followed by a transition state involving significant elongation of the ether C-O bond, leading to the formation of the highly stabilized tritylium cation and isopropanol.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Isopropyl Trityl Ether + H₃O⁺ | 0.0 (Reference) |

| Intermediate | Protonated Ether Complex | -5.2 |

| Transition State | [Trityl---O(H)---Isopropyl]‡ | +15.8 |

| Products | Tritylium Cation + Isopropanol + H₂O | +4.5 |

The trityl group is large and nonpolar, making London dispersion forces a dominant factor in its conformational preferences and intermolecular interactions. Standard DFT functionals often inadequately describe these weak, long-range forces.

Therefore, accurate modeling of trityl ether systems necessitates the use of dispersion-corrected DFT methods (e.g., B3LYP-D3, ωB97X-D) or higher-level theories. These corrections are essential for:

Accurate Geometries: Predicting the correct "propeller" twist angle of the phenyl rings, which is a delicate balance between steric repulsion and stabilizing dispersion interactions.

Interaction Energies: Calculating the binding energy of the ether with solvents or other reactants. Dispersion forces significantly contribute to the stability of reactant complexes and can influence reaction pathways.

Conformational Analysis: Modeling the energy landscape of different rotamers. For isopropyl trityl ether, the orientation of the isopropyl group relative to the phenyl rings is governed by a subtle interplay of steric and dispersive effects.

Without accounting for dispersion, computational models would fail to capture the true nature of these bulky systems, leading to inaccurate predictions of both structure and reactivity.

Emerging Research Directions and Future Prospects in Isopropyl Trityl Ether Chemistry

Development of Novel and Environmentally Benign Deprotection Methodologies

The development of mild and selective deprotection methods for trityl ethers is a significant area of ongoing research, aiming to improve reaction efficiency and reduce environmental impact.

Detailed Research Findings:

Photocatalytic Cleavage: A recent study has demonstrated the use of visible-light photocatalysis for the cleavage of trityl ethers under pH-neutral conditions. organic-chemistry.org This method provides an orthogonal approach to traditional acid-labile deprotection strategies and avoids the use of stoichiometric reagents, making it an environmentally friendly alternative. organic-chemistry.org The reaction proceeds through the generation of triphenylmethyl radicals and is highly selective, tolerating a wide range of functional groups. organic-chemistry.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as proton and metal ion-exchanged montmorillonite, is being explored for the detritylation of various molecules. wisdomlib.org These catalysts are reusable and offer an environmentally and economically benign alternative to homogeneous Lewis acids. wisdomlib.org Similarly, phosphomolybdic acid supported on silica (B1680970) gel has been shown to be an effective and recyclable catalyst for the chemoselective deprotection of silyl (B83357) ethers, a strategy that could be adapted for trityl ethers. organic-chemistry.org

Mild Lewis and Brønsted Acids: Research continues to identify milder acidic reagents for trityl ether deprotection. Boron trichloride (B1173362) has been shown to effectively cleave trityl ethers at low temperatures (-30 °C) with high yields. lookchem.com Antimony trichloride has also been reported as a mild and selective reagent for the hydrolysis of trityl ethers in the presence of other common protecting groups. tandfonline.com Phase-transfer catalysis has been employed to transfer hydrochloric acid into nonpolar organic phases, increasing its reactivity and allowing for the cleavage of labile trityl ethers at ambient temperature. phasetransfercatalysis.com

Neutral Deprotection Conditions: A method using carbon tetrabromide in refluxing methanol (B129727) allows for the selective deprotection of trityl ethers under neutral conditions, leaving other protecting groups like benzyl (B1604629) and silyl ethers unaffected. nih.gov

Table 1: Comparison of Novel Deprotection Methodologies for Trityl Ethers

| Methodology | Reagents/Conditions | Advantages | Disadvantages |

| Photocatalytic Cleavage | Visible light, photocatalyst | pH-neutral, environmentally friendly, high selectivity | Requires specialized equipment |

| Heterogeneous Catalysis | Montmorillonite, PMA/SiO2 | Reusable catalyst, environmentally benign | May require specific solvent systems |

| Mild Lewis/Brønsted Acids | BCl3, SbCl3, PTC-HCl | High yields, mild conditions | Some reagents are moisture-sensitive |

| Neutral Deprotection | CBr4, Methanol | Neutral conditions, high selectivity | Use of a halogenated reagent |

Expanding the Scope of Orthogonal Protection Strategies for Complex Molecules

The synthesis of complex molecules often requires the use of multiple protecting groups that can be removed selectively under different conditions. This is known as an orthogonal protection strategy. uchicago.eduthieme-connect.de Trityl ethers play a crucial role in these strategies due to their specific cleavage conditions.

Detailed Research Findings:

Compatibility with Silyl Ethers: Trityl ethers can be selectively cleaved in the presence of various silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups. lookchem.com For example, treatment with 15% trifluoroacetic acid (TFA) in dichloromethane (B109758) can deprotect a trityl group while leaving silyl ethers intact. rsc.org

Orthogonality to Other Protecting Groups: The trityl group is stable under conditions used to remove many other protecting groups. For instance, it is resistant to the basic conditions used to cleave ester groups and the hydrogenolysis conditions used to remove benzyl ethers. uchicago.edu This allows for a sequential deprotection strategy in multi-step syntheses.

Applications in Peptide and Oligonucleotide Synthesis: In the synthesis of peptides and oligonucleotides, various protecting groups are employed for different functional groups. thieme-connect.comresearchgate.net The acid lability of the trityl group allows for its selective removal in the presence of other protecting groups like Boc and tBu, which require stronger acidic conditions for cleavage. thieme-connect.com The dimethoxytrityl (DMTr) group, a modified trityl ether, is particularly important in automated solid-phase synthesis of nucleotides due to its enhanced reactivity and selectivity for primary alcohols. total-synthesis.com

Selective Deprotection in Polyfunctional Molecules: The ability to selectively deprotect one trityl ether in the presence of others or in combination with different protecting groups is critical for the synthesis of complex natural products and other polyfunctional molecules. lookchem.comacs.org For instance, the selective deprotection of a primary trityl ether in the presence of a secondary trityl ether can be achieved by carefully controlling the reaction conditions. lookchem.com

Computational Design and Prediction of Trityl Ether Reactivity and Stability

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the behavior of chemical systems, including the reactivity and stability of protected compounds.

Detailed Research Findings:

Predicting Deprotection Pathways: Computational studies can be used to model the mechanism of trityl ether cleavage under different conditions. For example, density functional theory (DFT) calculations can help to elucidate the role of intermediates and transition states in both acid-catalyzed and photocatalytic deprotection reactions.

Rationalizing Radical Stability: In the context of persistent trityl radicals used in biomedical applications, computational chemistry can be used to rationalize their stability in redox environments. nih.gov By calculating properties like electron affinities and ionization potentials, researchers can predict the susceptibility of trityl radicals to oxidation or reduction, aiding in the design of more biostable compounds. nih.gov

Investigating Reaction Mechanisms: Computational studies have been employed to investigate the mechanism of reductive cleavage of trityl ethers. mdpi.com These studies can help to understand the role of different reagents and intermediates in the reaction, such as the formation of intermolecular complexes and the nature of the bond-breaking and bond-forming steps. mdpi.com

Guiding Catalyst Development: Computational methods can aid in the design of new catalysts for trityl ether formation and cleavage. By modeling the interaction between the catalyst and the substrate, researchers can predict which catalysts will be most effective and selective for a particular transformation. scholaris.ca

Applications in Advanced Materials and Nanotechnology

The unique properties of the trityl group, including its bulkiness and its ability to be switched between a neutral and a cationic state, make it an attractive component for the design of advanced materials and nanotechnological devices.

Detailed Research Findings:

Polymer Chemistry: (S)-Glycidyl trityl ether is a versatile building block in the synthesis of advanced polymers, where it can enhance mechanical properties and thermal stability. chemimpex.com The trityl group can also provide protection during the synthesis of complex polymers and can be removed to unmask functional groups for further modification. chemimpex.com

Supramolecular Chemistry: The trityl group can be used as a bulky stopper in the construction of rotaxanes and other mechanically interlocked molecules. Its reversible cleavage allows for the potential disassembly of these structures, leading to applications in molecular switches and machines.

Nanotechnology: Trityl ethers have been used in the synthesis of thiol derivatives of biologically active compounds for nanotechnology applications. mdpi.com The trityl group serves as a protecting group for the thiol functionality during synthesis and can be removed to allow for the attachment of the molecule to gold nanoparticles or other surfaces. mdpi.comdntb.gov.ua

Fluorescent Probes: Modified trityl groups containing fluorescent moieties like pyrene (B120774) have been developed for sensitive detection of detritylation, which has applications in monitoring reactions on solid supports. glenresearch.com The ability to switch the fluorescence of certain polycyclic aromatic hydrocarbons on and off by converting them into trityl-type structures opens up possibilities for creating pH-sensitive fluorescent probes. glenresearch.com

Q & A

Q. What are the key structural features of isopropyl trityl ether, and how can they be characterized using spectroscopic methods?

Isopropyl trityl ether (C₂₂H₂₂O, MW 302.42, CAS 13594-78-0) contains a trityl (triphenylmethyl) group bonded to an isopropyl ether oxygen. Structural characterization can be achieved via:

- 2D NMR : Identify rotatable bonds (3 in similar ethers) and ether linkage signals .

- SMILES/InChI codes : Use computational tools (e.g., CCCOC(C)C for related ethers) to model bond angles and verify connectivity .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns, particularly cleavage at the ether oxygen .

Q. What safety precautions should be taken when handling isopropyl trityl ether in laboratory settings?

While specific toxicological data for isopropyl trityl ether is limited, general ether safety protocols apply:

- Ventilation : Use fume hoods to avoid inhalation (flammable liquid Category 2, H225) .

- PPE : Wear nitrile gloves and goggles; wash skin immediately upon contact .

- First aid : For inhalation, move to fresh air; for ingestion, do NOT induce vomiting . Consult SDS for analogous ethers (e.g., diisopropyl ether) .

Advanced Research Questions

Q. How does the trityl group influence the reactivity and stability of isopropyl trityl ether under acidic or oxidative conditions?

The trityl group enhances steric protection but is highly susceptible to cleavage:

- Acidic conditions : Trityl ethers hydrolyze 10–50× faster than methyl or ethyl ethers due to carbocation stabilization .

- Oxidative stability : The ether-oxygen contact charge transfer (CCT) with O₂ initiates dark oxidation, forming peroxides. Monitor via UV-Vis spectroscopy (λ ~250–300 nm) .

- Methodological tip : Use argon atmospheres and antioxidants (e.g., BHT) to suppress oxidation during storage .

Q. What methodologies are recommended for the selective deprotection of trityl ethers in the presence of other protecting groups?

Trityl ethers can be selectively cleaved using:

- Trimethylsilyl iodide (TMS-I) : 1 equiv. in acetonitrile at 0°C cleaves trityl ethers within 1 hour, leaving methyl esters intact .

- Solvent tuning : Propane/acetonitrile mixtures enhance selectivity for secondary alcohols (e.g., 2-octanol) .

- Kinetic monitoring : Track reaction progress via TLC (Rf shift) or in situ IR to avoid over-cleavage .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during isopropyl trityl ether synthesis or reactions?

Address inconsistencies through:

- Control experiments : Replicate conditions with purified starting materials to isolate variables (e.g., trace moisture, solvent purity) .

- Byproduct analysis : Use GC-MS or HPLC to identify impurities (e.g., triphenylmethanol from hydrolysis) .

- Statistical validation : Apply ANOVA to compare yields across ≥3 independent trials; report confidence intervals .

Q. What advanced analytical techniques are suitable for identifying and quantifying impurities in isopropyl trityl ether samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.